![molecular formula C15H26O B1672058 Farnesol CAS No. 4602-84-0](/img/structure/B1672058.png)
Farnesol
Overview
Description
Farnesol is a natural 15-carbon organic compound which is an acyclic sesquiterpene alcohol . Under standard conditions, it is a colorless liquid . It is hydrophobic, and thus insoluble in water, but miscible with oils . Farnesol is produced from 5-carbon isoprene compounds in both plants and animals .
Synthesis Analysis
Farnesol is produced from isoprene compounds in both plants and animals. When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene . Oxidation can then provide sesquiterpenoids such as farnesol .Molecular Structure Analysis
The chemical formula of Farnesol is C15H26O . It contains three isoprene units, making it a sesquiterpene . Farnesol exists in nature as a mixture of two isomers, E- and Z-farnesol, determined by the configuration of the double bonds .Chemical Reactions Analysis
Farnesol is produced from isoprene compounds in both plants and animals. When geranyl pyrophosphate reacts with isopentenyl pyrophosphate, the result is the 15-carbon farnesyl pyrophosphate, which is an intermediate in the biosynthesis of sesquiterpenes such as farnesene .Physical And Chemical Properties Analysis
The molecular weight of Farnesol is approximately 222.37 g/mol . At room temperature, Farnesol is a colorless liquid . It has a boiling point of approximately 132 °C at 12 mm Hg . Farnesol is soluble in alcohol and insoluble in water, signifying its nonpolar nature .Scientific Research Applications
Antifungal Drug
Farnesol has potential as an antifungal drug . It can target various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors to inhibit fungal growth and reduce fungal pathogenicity . It can also suppress resistance-associated genes, such as those of biofilm and ergosterol, to enhance the fungicidal effectiveness of conventional antifungal drugs .
Treatment of Fungal Infections
Farnesol can prevent and treat fungal infections . It exerts significant antimicrobial effects on fungal planktonic and biofilm cells, enhances the antimicrobial efficacy of conventional antifungal drugs, and reverses and reduces fungal drug resistance .
Regulation of Immune Response
Farnesol regulates the immune response of vaginal epithelial cells against Candida albicans . It acts as a stimulator to up-regulate the Th17-type innate immune response, as well as Th2-type humoral immunity following C. albicans infection .
Antimicrobial Properties
Farnesol has broad-spectrum antimicrobial properties . Some research has suggested that it may inhibit the growth of Staphylococcus aureus and Candida albicans, two problematic pathogens in clinical settings .
Regulation of Physiological Processes
Farnesol is involved in the regulation of various physiological processes including filamentation, biofilm development, drug efflux, and apoptosis .
Anti-cancer and Anti-tumor Properties
Farnesol and its derivatives/analogues have been reported to exhibit anti-cancer and anti-tumor properties .
Mechanism of Action
Target of Action
Farnesol, a sesquiterpenoid precursor of insect juvenile hormones, is omnipresent in all eukaryotes . It primarily targets N-type voltage-gated Ca2+ channels in some mammalian cell types . It also targets various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors .
Mode of Action
Farnesol acts as a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels . It functions as a flexible hydrophobic molecular valve for restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action is facilitated using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins, all containing a prenyl group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDAMVZIKSXKFV-YFVJMOTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCO)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040789 | |
Record name | trans,trans-Farnesol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Farnesol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5274 | |
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Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
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Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
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Solubility |
Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889 | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Farnesol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000394 [mmHg] | |
Record name | Farnesol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5274 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ... | |
Record name | FARNESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
trans,trans-Farnesol | |
Color/Form |
Colorless liquid, Slightly yellow liquid | |
CAS RN |
4602-84-0, 106-28-5 | |
Record name | FARNESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20400 | |
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Record name | trans-Farnesol | |
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Record name | trans-Farnesol | |
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Record name | Farnesol | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)- | |
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Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl- | |
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Record name | trans,trans-Farnesol | |
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Record name | Farnesol | |
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Record name | (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol | |
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Record name | FARNESOL, (2E,6E)- | |
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Record name | FARNESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/445 | |
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Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
< 25 °C | |
Record name | Farnesol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004305 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does farnesol impact the growth and morphology of Candida albicans?
A1: Farnesol acts as a quorum-sensing molecule in Candida albicans, regulating its morphology by inhibiting the yeast-to-hyphae transition. [, , , , , ] At higher concentrations, farnesol can induce apoptosis in C. albicans through a mechanism involving the efflux of intracellular glutathione via the Cdr1-p transporter. This leads to oxidative stress and ultimately cell death. []
Q2: Can farnesol affect the production of cytokines during candidiasis?
A3: Yes, farnesol can modulate cytokine expression during C. albicans infection. Studies in mice have shown that farnesol pretreatment can reduce the elevation of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12) while increasing the levels of the Th2 cytokine IL-5. [] This suggests a potential role for farnesol in influencing the immune response during candidiasis.
Q3: What is the molecular formula and weight of farnesol?
A3: The molecular formula of farnesol is C15H26O, and its molecular weight is 222.37 g/mol.
Q4: Are there any spectroscopic data available for farnesol identification?
A5: While specific spectroscopic data is not extensively discussed in the provided research, farnesol can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). UV-Vis spectrophotometry at 290 nm has also been utilized to quantify farnesol. []
Q5: Can farnesol be incorporated into dental materials, and what are the benefits?
A6: Research indicates that trans,trans-farnesol can be incorporated into glass ionomer cement (GIC), a common dental restorative material. [] The addition of trans,trans-farnesol enhances the material's antibacterial properties against cariogenic bacteria and improves its hardness without negatively impacting other physical properties. []
Q6: How stable is farnesol under different conditions, and are there formulation strategies to improve its stability?
A10: Farnesol can be susceptible to degradation under certain conditions. One study highlighted the development of farnesol-loaded nanoliposomes as a strategy to improve its stability and bioavailability for targeted delivery to muscle cells. [] Another study utilized chitosan nanoparticles to encapsulate both miconazole and farnesol for the treatment of vulvovaginal candidiasis. [] This approach aimed to enhance drug delivery, prolong drug release, and improve therapeutic efficacy. []
Q7: How long has farnesol been studied, and what are some significant milestones in farnesol research?
A27: Farnesol has been a subject of scientific inquiry for over three decades. [] A significant milestone was the discovery of farnesol's role as a quorum-sensing molecule in Candida albicans, regulating its morphogenesis and contributing to its virulence. [, , , , , ] Another important finding was the identification of farnesol's ability to inhibit triglyceride synthesis in hepatocytes, suggesting its potential in addressing hepatic lipid metabolism disorders. []
Q8: What are some examples of cross-disciplinary research involving farnesol?
A28: Farnesol research spans diverse disciplines, highlighting its multifaceted nature. For instance, its incorporation into dental materials, like GIC, showcases its potential in material science and dentistry to develop restorative materials with enhanced antibacterial properties. [] Additionally, its role in modulating cytokine expression during candidiasis highlights its relevance in immunology and infectious disease research. []
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